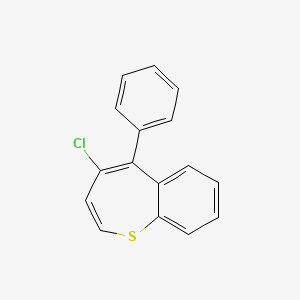
9,12-Octadecadienoic acid (9Z,12Z)-, (dibutylstannylene)bis(thio-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate involves several steps. The starting materials typically include octadeca-9,12-dienoic acid and dibutyltin dichloride. The reaction proceeds through esterification and subsequent substitution reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used, and the reactions are typically carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum complexes, can also be employed to accelerate the reaction rates. Purification of the final product is achieved through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the tin center, where ligands like halides or alkoxides can replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium iodide (KI)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various organotin derivatives
Scientific Research Applications
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin moiety.
Medicine: Explored for its anticancer properties, as organotin compounds have shown cytotoxic effects against various cancer cell lines.
Industry: Utilized in the production of polymers and coatings, where its unique structure imparts desirable properties like flexibility and durability.
Mechanism of Action
The mechanism of action of 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate involves its interaction with cellular components. The organotin moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This binding disrupts cellular processes, resulting in antimicrobial or anticancer effects. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethanamine
- (9Z,12Z)-Dodecyl octadeca-9,12-dienoate
- Octadeca-9,12-dienoic acid
Uniqueness
Compared to similar compounds, 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate stands out due to its organotin moiety, which imparts unique chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
67859-61-4 |
|---|---|
Molecular Formula |
C48H88O4S2Sn |
Molecular Weight |
912.1 g/mol |
IUPAC Name |
2-[dibutyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C20H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-4-2;/h2*6-7,9-10,23H,2-5,8,11-19H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChI Key |
RVNSTKLBXTVZJQ-ZHEBOFABSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



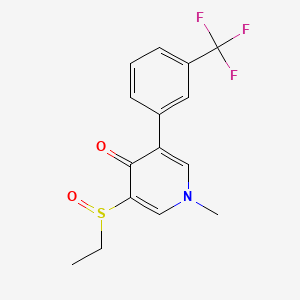

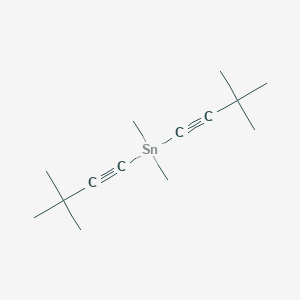
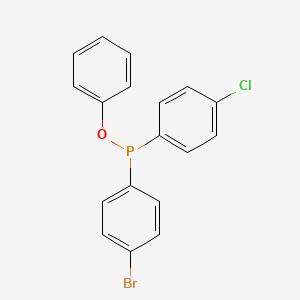
![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
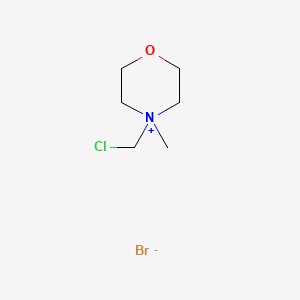
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)

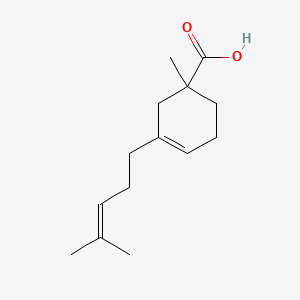
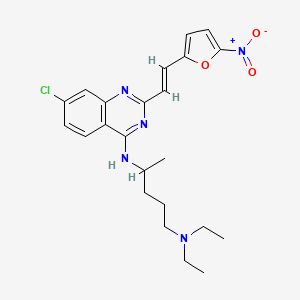
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
